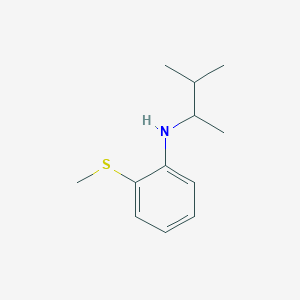

N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline

Description

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C12H19NS/c1-9(2)10(3)13-11-7-5-6-8-12(11)14-4/h5-10,13H,1-4H3 |

InChI Key |

CILFGRXQQXBPSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

Alkylation: Aniline undergoes alkylation with 3-methylbutan-2-yl chloride in the presence of a base like sodium hydroxide to form N-(3-methylbutan-2-yl)aniline.

Thioether Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Amines and Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with analogous aniline derivatives. Key differences in substituent positions, alkyl chain length, and electronic properties are highlighted.

Substituent Position and Electronic Effects

- N-(3-methylpentan-2-yl)-3-(methylsulfanyl)aniline (): The methylsulfanyl group is at the meta (3-) position, altering resonance effects compared to the target compound’s ortho (2-) substitution. Molecular weight: 223.38 g/mol (vs. 209.35 g/mol for the target compound).

Alkyl Chain Length and Steric Effects

- Molecular weight: 181.28 g/mol, significantly lower than the target compound.

Functional Group Variations

- Schiff Base Ligands (–3, 5): Compounds like 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (HL) replace the N-alkyl group with a pyrrole-derived Schiff base. Schiff bases exhibit stronger coordination to metals (e.g., Cu²⁺ in ) due to the imine (–C=N–) group, unlike the target compound’s tertiary amine. Conductivity: Copper complexes of HL show molar conductivities of 10–20 Ω⁻¹ cm² mol⁻¹, indicative of non-electrolytic behavior .

- Nitrosoaniline Derivatives (): Compounds like 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline feature a nitroso (–NO) group, which is redox-active and prone to dimerization. The target compound lacks such reactive groups, suggesting greater stability under ambient conditions .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Aniline Derivatives

Key Findings:

- ¹H NMR : Ortho-substituted –SMe in the target compound deshields aromatic protons (δ 6.5–7.2) more than meta-substituted analogs (δ 6.7–7.4) due to anisotropic effects .

- IR Spectroscopy : The –NH stretch in secondary amines (absent in the target compound) appears at ~3350 cm⁻¹ in Schiff base ligands ().

- UV-Vis : Copper complexes of Schiff bases () show d-d transitions at 600–700 nm, absent in the target compound due to lack of metal coordination .

Biological Activity

N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline is a compound of interest in the field of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.35 g/mol. The compound features a methylthio group attached to a benzene ring and a branched alkyl group (3-methylbutan-2-yl) linked to the nitrogen atom of the aniline structure. This unique configuration contributes to its biological activity and potential applications in various fields.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-methylbutan-2-yl)-4-(methylthio)aniline | Methylthio group at position 4 | |

| N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline | Sterically hindered amine structure | |

| N-(3-methylbutan-2-yl)-3-(methylthio)aniline | Methylthio group at position 3 |

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent. Interaction studies focus on the compound's effects on cellular processes, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Cytotoxicity : Evaluation of cytotoxic effects is essential for determining the safety profile of the compound in potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the methylthio group position and the branched alkyl chain significantly influence its reactivity and interaction with biological targets.

Research indicates that modifications to the methylthio group can enhance binding affinity to specific receptors or enzymes, which may lead to improved therapeutic efficacy or reduced side effects.

Case Study 1: Antimicrobial Screening

In a recent study, this compound was screened for antimicrobial activity against various pathogens. The results indicated moderate inhibitory effects against Gram-positive bacteria, suggesting potential as an antibacterial agent. Further optimization of the compound could enhance its efficacy.

Case Study 2: Agrochemical Applications

The compound's structural characteristics also suggest applications in agrochemicals. Preliminary assessments indicate that it may possess herbicidal or fungicidal properties, warranting further investigation into its environmental impact and efficacy as a crop protection agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination to introduce the 3-methylbutan-2-yl group. Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., Pd/C for reductions). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel. Adjust stoichiometry of methylsulfanyl precursors to minimize byproducts. Reference similar alkylation strategies in nitrosoaniline syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm amine proton environments and alkyl/sulfanyl substituents. Compare chemical shifts to structurally similar aniline derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For example, discrepancies between calculated ([M+H]) and observed values should be <2 ppm .

- X-ray Crystallography : Resolve stereochemistry and bond angles via single-crystal analysis at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How does the methylsulfanyl group influence regioselectivity in aromatic substitution reactions involving this compound?

- Methodology : Perform kinetic studies under varying nucleophilic conditions (e.g., SNAr with hydroxide or thiolate ions). Use DFT calculations to map electron density around the sulfanyl group and predict activation barriers. Compare experimental yields with computational models to identify directing effects .

Q. What computational approaches can predict the compound’s reactivity in catalytic systems?

- Methodology : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model transition states and intermediates. Validate using crystallographic data (e.g., bond lengths from X-ray structures) . Incorporate solvent effects via polarizable continuum models (PCM) for accurate in-silico predictions.

Q. How stable is this compound under oxidative or acidic conditions, and what degradation products form?

- Methodology : Expose the compound to HO (oxidation) or HCl (acid hydrolysis). Track degradation via GC-MS or HPLC-MS. Identify sulfoxide/sulfone derivatives (e.g., methylsulfonyl analogs) as oxidation markers, referencing methylsulfonyl-containing compounds in stability studies .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). If HRMS conflicts with expected molecular ions, re-example purity via recrystallization or assess isotopic patterns for contamination. For crystallographic mismatches, re-measure unit cell parameters under cryogenic conditions .

Q. How can the compound’s potential bioactivity be evaluated in vitro?

- Methodology : Design enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) using fluorogenic substrates. Test cytotoxicity via MTT assays on human cell lines. Structural analogs with sulfanyl groups have shown promise in modulating biological targets, suggesting similar pathways for exploration .

Q. What oxidative pathways dominate when this compound is exposed to atmospheric oxygen?

- Methodology : Use ESR spectroscopy to detect radical intermediates. Track sulfoxide formation via IR (S=O stretch at 1040–1070 cm). Compare oxidation rates in inert vs. aerobic environments. Reference methylsulfanyl-to-sulfonyl conversion mechanisms observed in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.